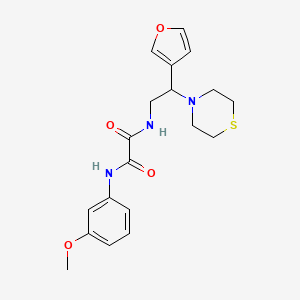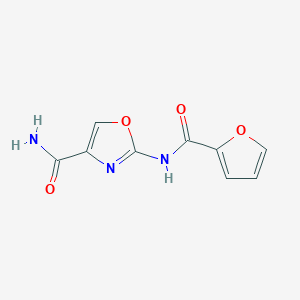
2-メチル-5-(6-オキソ-1,6-ジヒドロピリダジン-3-イル)ベンゼンスルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a pyridazinone moiety, which is known for its diverse biological activities
科学的研究の応用
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological macromolecules.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonic acid with thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting sulfonyl chloride is then purified by recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the sulfonyl chloride group is relatively stable, the pyridazinone moiety can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles in the presence of a suitable catalyst, such as palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under controlled conditions.
Coupling Reactions: Catalysts such as palladium acetate or copper iodide are used in the presence of ligands like triphenylphosphine or 1,10-phenanthroline.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, sulfonate esters, and sulfonothioates, which have significant applications in medicinal chemistry and material science.
作用機序
The mechanism of action of 2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyridazinone moiety may also contribute to the compound’s biological activity by interacting with specific binding sites on target molecules .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like 3-oxo-5-substituted benzylidenes 6-methyl-(4H)2-pyridazinyl acetamides and 2-pyridazinyl acetyl hydrazides share structural similarities and exhibit comparable biological activities.
Sulfonyl Chlorides: Other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride, have similar reactivity but differ in their specific applications and biological activities.
Uniqueness
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and pyridazinone moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for the development of novel therapeutic agents and advanced materials.
特性
IUPAC Name |
2-methyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-7-2-3-8(6-10(7)18(12,16)17)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCZNNCSOIDVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2597049.png)
![4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2597050.png)



![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)



![1-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2597067.png)


